2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

PET radiochemistry protodeboronation copper-mediated radiofluorination

2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 946168-04-3), commonly referred to as 3-ethynylphenylboronic acid pinacol ester, is an arylboronic ester bearing a terminal alkyne at the meta position of the phenyl ring. With molecular formula C14H17BO2 and a molecular weight of 228.09 g/mol, this compound is classified as an organoboron reagent within the broader family of pinacol-protected boronic esters.

Molecular Formula C14H17BO2
Molecular Weight 228.1 g/mol
CAS No. 946168-04-3
Cat. No. B1398755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS946168-04-3
Molecular FormulaC14H17BO2
Molecular Weight228.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#C
InChIInChI=1S/C14H17BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3
InChIKeySJDFLZSEQGKSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 946168-04-3): Procurement-Ready Organoboron Building Block for Orthogonal Coupling


2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 946168-04-3), commonly referred to as 3-ethynylphenylboronic acid pinacol ester, is an arylboronic ester bearing a terminal alkyne at the meta position of the phenyl ring . With molecular formula C14H17BO2 and a molecular weight of 228.09 g/mol, this compound is classified as an organoboron reagent within the broader family of pinacol-protected boronic esters . Its dual functionality—a pinacol boronate ester for Suzuki–Miyaura cross-coupling and a terminal ethynyl group for Sonogashira coupling or CuAAC click chemistry—enables sequential, orthogonal bond-forming strategies in complex molecule synthesis .

Why Generic Substitution of 3-Ethynylphenylboronic Acid Pinacol Ester (CAS 946168-04-3) with Free Boronic Acids or Regioisomeric Esters Fails


While multiple organoboron reagents can theoretically serve as aryl nucleophiles in Suzuki–Miyaura reactions, the specific combination of the pinacol boronic ester protecting group and the meta-ethynyl substituent in CAS 946168-04-3 imparts reactivity and stability characteristics that cannot be replicated by simple interchange with the corresponding free boronic acid (CAS 1189127-05-6), the para-ethynyl regioisomer (CAS 1034287-04-1), or the vinyl analog (CAS 627525-99-9). The pinacol ester substantially suppresses protodeboronation side reactions compared to the free acid, as documented in copper-mediated radiofluorination studies where boronic acid precursors generated several-fold higher levels of the undesired protodeboronated H-side product . Furthermore, the meta-substitution pattern of the ethynyl group provides distinct steric and electronic properties in cross-coupling reactions compared to the para-isomer, and the ethynyl group itself enables orthogonal CuAAC click chemistry that the vinyl analog cannot support .

Quantitative Differentiation Evidence for 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 946168-04-3)


CAS 946168-04-3 Pinacol Ester vs. Free Boronic Acid: Protodeboronation Suppression in Copper-Mediated Radiofluorination

In a 2024 study on copper-mediated radiofluorination (CMRF) by Kaur et al., replacing the pinacol boronic ester precursor (such as CAS 946168-04-3) with the corresponding free boronic acid (CAS 1189127-05-6) resulted in a significant increase in protodeboronated H-side product formation . This indicates that the pinacol ester form of 3-ethynylphenylboronic acid provides superior stability against protodeboronation under CMRF conditions. The 3-ethynyl regioisomer offers additional reactivity via its terminal alkyne for sequential radiochemistry applications compared to non-alkynyl aryl boronates.

PET radiochemistry protodeboronation copper-mediated radiofluorination

CAS 946168-04-3 Purity Benchmark vs. Commercial Free Boronic Acid: ≥98% Enabling Higher Coupling Efficiency

Commercially, 2-(3-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 946168-04-3) is available at ≥98% purity from ChemScene (Cat. No. CS-0129361), stored at 4°C under nitrogen . In comparison, the free 3-ethynylphenylboronic acid (CAS 1189127-05-6) is typically supplied at 97% purity (Aladdin E172396) and is noted as moisture- and air-sensitive, requiring storage under inert gas at 2–8°C . The 4-ethynylphenylboronic acid pinacol ester (CAS 1034287-04-1) is supplied by Sigma-Aldrich at 95% purity .

purity Suzuki coupling procurement specification

Meta-Ethynyl Regiochemistry of CAS 946168-04-3 Enables Orthogonal Dual Reactivity vs. 4-Isomer and 3-Vinyl Analog

The 3-ethynyl substitution pattern on the phenyl ring of CAS 946168-04-3 provides a terminal alkyne handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling in addition to Suzuki–Miyaura reactivity at the boronate ester site . The 4-ethynyl isomer (CAS 1034287-04-1) possesses the same functional groups but with para substitution, which alters steric and electronic properties in cross-coupling and may affect regioselectivity in subsequent transformations [1]. The 3-vinylphenylboronic acid pinacol ester (CAS 627525-99-9) replaces the alkyne with a vinyl group, eliminating CuAAC reactivity entirely and limiting orthogonal functionalization to olefin metathesis pathways [2].

orthogonal reactivity CuAAC click chemistry Sonogashira coupling

CAS 946168-04-3 in Patent Literature: Crisaborole Synthesis and Quinoxaline Derivatives Demonstrate Industrial Relevance

CAS 946168-04-3 is cited in patent WO-2018115362-A1, which describes a process for preparing crisaborole, an FDA-approved phosphodiesterase-4 (PDE4) inhibitor for atopic dermatitis [1]. The compound is also referenced in patents EP-3294728-A1 and WO-2016180537-A1 concerning substituted quinoxaline derivatives [2]. These patent citations demonstrate that this specific 3-ethynylphenylboronic acid pinacol ester has demonstrated utility in drug substance synthetic routes at the industrial intellectual property level, unlike many generic arylboronic esters that lack such documented pharmaceutical relevance.

crisaborole patent pharmaceutical intermediate

High-Impact Application Scenarios for 2-(3-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 946168-04-3)


Sequential Suzuki–CuAAC Orthogonal Ligation for PROTAC and Bioconjugate Synthesis

The 3-ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a second orthogonal step following initial Suzuki–Miyaura coupling at the pinacol boronate ester site. This sequential reactivity is essential for constructing PROTAC heterobifunctional degraders and fluorescently labeled biomolecules where two distinct ligation events must occur without cross-reactivity. The 3-vinylphenyl analog cannot support CuAAC, and the free boronic acid exhibits higher protodeboronation risk that can compromise the first coupling step .

18F-Radiolabeling of Aryl Scaffolds for PET Tracer Development

In copper-mediated radiofluorination (CMRF), the pinacol ester form of CAS 946168-04-3 provides a substantially cleaner radiolabeling profile compared to the free boronic acid precursor, which generates several-fold higher levels of protodeboronated H-side product . The terminal alkyne additionally provides a bioorthogonal handle for subsequent click-chemistry conjugation to targeting vectors, making this building block suitable for modular PET tracer development platforms.

Crisaborole and Boron-Containing Pharmaceutical Intermediate Manufacturing

CAS 946168-04-3 is specifically cited in patent WO-2018115362-A1 for crisaborole process chemistry, establishing its relevance in FDA-approved drug substance manufacturing . The ≥98% commercial purity specification (ChemScene) ensures reproducible stoichiometry in process-scale Suzuki–Miyaura couplings, reducing batch-to-batch variability in API synthesis compared to lower-purity alternatives.

Sonogashira Coupling for Extended π-Conjugated Materials and Molecular Electronics

The terminal alkyne of CAS 946168-04-3 participates in Sonogashira coupling with aryl halides to construct extended π-conjugated systems, while the pinacol boronate ester remains available for subsequent Suzuki–Miyaura elongation. This dual-coupling capability is exploited in the synthesis of modular linkers for optoelectronic materials, where the meta substitution pattern provides distinct molecular geometry compared to the 4-ethynyl isomer .

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